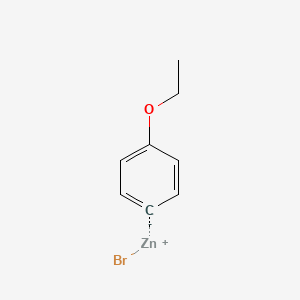
4-Ethoxyphenylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxyphenylzinc bromide, 0.50 M in THF, is a reagent used in organic synthesis. It is used in a variety of synthetic processes, such as the synthesis of pharmaceuticals and other organic compounds. The reagent is a combination of 4-ethoxyphenylzinc bromide and tetrahydrofuran (THF). The combination of these two reagents is used for the synthesis of various organic compounds, such as pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
4-Ethoxyphenylzinc bromide, 0.50 M in 4-Ethoxyphenylzinc bromide, 0.50 M in THF, is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics. It is also used in the synthesis of other organic compounds, such as dyes, fragrances, and pesticides. The reagent is also used in the synthesis of peptides and proteins.
Mecanismo De Acción
The mechanism of action of 4-ethoxyphenylzinc bromide, 0.50 M in 4-Ethoxyphenylzinc bromide, 0.50 M in THF, is based on the formation of a zinc-bromide complex. The zinc-bromide complex is formed when the 4-ethoxyphenyl bromide reacts with the zinc bromide in the presence of this compound. The complex is then used as a catalyst for the synthesis of various organic compounds.
Biochemical and Physiological Effects
4-Ethoxyphenylzinc bromide, 0.50 M in this compound, has been studied for its biochemical and physiological effects. Studies have shown that the reagent has no adverse effects on the human body when used in laboratory experiments. The reagent is also considered to be non-toxic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-ethoxyphenylzinc bromide, 0.50 M in 4-Ethoxyphenylzinc bromide, 0.50 M in THF, in laboratory experiments include its high reactivity, low cost, and low toxicity. The reagent is also easy to use and can be stored in a sealed container for long periods of time. The main limitation of using this reagent is that it is not suitable for use in reactions involving highly reactive and toxic compounds.
Direcciones Futuras
The future directions for 4-ethoxyphenylzinc bromide, 0.50 M in 4-Ethoxyphenylzinc bromide, 0.50 M in THF, include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted into the mechanism of action of the reagent and its potential uses in the synthesis of peptides and proteins. Finally, research could also be conducted into the development of new methods for the synthesis of 4-ethoxyphenylzinc bromide, 0.50 M in this compound, and its potential applications in other areas.
Métodos De Síntesis
4-Ethoxyphenylzinc bromide, 0.50 M in 4-Ethoxyphenylzinc bromide, 0.50 M in THF, can be synthesized from 4-ethoxyphenyl bromide and zinc bromide in this compound. The reaction is carried out in a three-necked round-bottom flask equipped with a stir bar. The reaction mixture is stirred for two hours at room temperature and the product is filtered and washed with this compound. The product is then dried and stored in a sealed container.
Propiedades
IUPAC Name |
bromozinc(1+);ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Zn/c1-2-9-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSRMAGXXNKHEO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


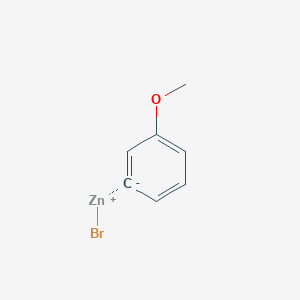

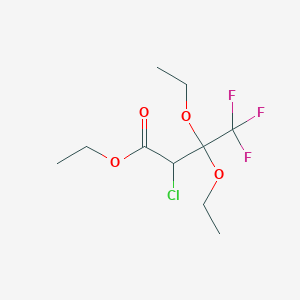
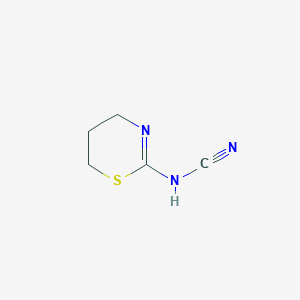

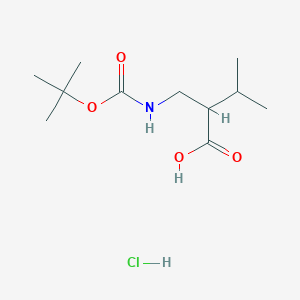


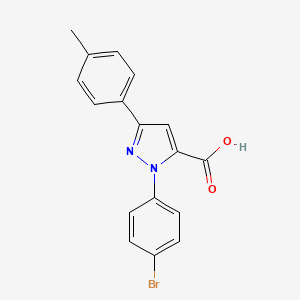

![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)

